4-Azido-N-((1-methylpiperidin-4-yl)methyl)benzamide
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Overview
Description
4-Azido-N-((1-methylpiperidin-4-yl)methyl)benzamide is a chemical compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N3) attached to a benzamide structure, which is further linked to a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-N-((1-methylpiperidin-4-yl)methyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 4-aminobenzoic acid with an appropriate acylating agent under acidic or basic conditions to form the benzamide structure.
Introduction of the Piperidine Moiety: The next step involves the introduction of the piperidine moiety. This can be done by reacting the benzamide intermediate with 1-methylpiperidine in the presence of a suitable catalyst.
Azidation: The final step involves the introduction of the azido group. This can be achieved by treating the intermediate compound with sodium azide (NaN3) under appropriate reaction conditions, such as in the presence of a solvent like dimethylformamide (DMF) and at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Azido-N-((1-methylpiperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for azidation reactions.
Hydrogen Gas (H2) and Palladium Catalyst: Used for reduction reactions.
Copper(I) Catalysts: Used for cycloaddition reactions.
Major Products
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions involving the azido group.
Scientific Research Applications
4-Azido-N-((1-methylpiperidin-4-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Bioconjugation: The azido group allows for click chemistry applications, enabling the conjugation of the compound to biomolecules for imaging or therapeutic purposes.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Chemical Biology: It can be used to study biological processes by incorporating it into probes or sensors.
Mechanism of Action
The mechanism of action of 4-Azido-N-((1-methylpiperidin-4-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The azido group can also participate in bioorthogonal reactions, allowing for the selective labeling of biomolecules in complex biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-methyl-N-(1-methylpiperidin-4-yl)benzamide: Similar structure but with an amino group instead of an azido group.
4-(4-Methylpiperidin-1-yl)aniline: Contains a piperidine moiety but lacks the benzamide structure.
Uniqueness
4-Azido-N-((1-methylpiperidin-4-yl)methyl)benzamide is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioorthogonal labeling. This sets it apart from similar compounds that lack the azido functionality.
Properties
IUPAC Name |
4-azido-N-[(1-methylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-19-8-6-11(7-9-19)10-16-14(20)12-2-4-13(5-3-12)17-18-15/h2-5,11H,6-10H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREZBUPTYGPPED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C2=CC=C(C=C2)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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